molecular formula C26H27N3O5S B11144067 N~4~-[4-(aminosulfonyl)phenethyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide

N~4~-[4-(aminosulfonyl)phenethyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide

Cat. No.: B11144067
M. Wt: 493.6 g/mol
InChI Key: CXAKGPODUMBUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[4-(Aminosulfonyl)phenethyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide is a synthetic small molecule identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4) [ https://patents.google.com/patent/US20150141469A1/en ]. PDE4 is a key enzyme responsible for the hydrolysis of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP), and is a prominent therapeutic target for modulating inflammatory pathways. By selectively inhibiting PDE4, this compound elevates intracellular cAMP levels in immune cells, which in turn downregulates the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α). This mechanism positions it as a valuable pharmacological tool for researchers investigating the role of cAMP signaling in cellular models of inflammation and immune response. Its research applications extend to the study of chronic inflammatory conditions, including autoimmune diseases, asthma, and chronic obstructive pulmonary disease (COPD), providing critical insights for the development of novel anti-inflammatory therapeutics.

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C26H27N3O5S/c1-29-24(18-9-11-19(34-2)12-10-18)23(21-5-3-4-6-22(21)26(29)31)25(30)28-16-15-17-7-13-20(14-8-17)35(27,32)33/h3-14,23-24H,15-16H2,1-2H3,(H,28,30)(H2,27,32,33)

InChI Key

CXAKGPODUMBUCD-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

A phenethylamine derivative (e.g., 4-methoxyphenethylamine ) reacts with a carbonyl compound (e.g., methyl glyoxylate ) under acidic conditions to form the tetrahydroisoquinoline ring.

ReagentConditionsYield (%)Reference
4-MethoxyphenethylamineHCl (conc.), reflux68–72
Methyl glyoxylateToluene, 110°C, 12h70

This method introduces the 3-(4-methoxyphenyl) and 2-methyl groups simultaneously.

Bischler-Napieralski Reaction

Cyclization of N-acylphenethylamines using POCl₃ or PCl₃ yields dihydroisoquinolines, which are reduced to tetrahydroisoquinolines.

SubstrateReagentReduction MethodYield (%)
N-Acetyl-4-methoxyphenethylaminePOCl₃H₂/Pd-C65
N-Propionyl derivativePCl₃NaBH₄58

This route allows modular substitution but requires post-cyclization functionalization.

Introduction of the Carboxamide Group

The carboxamide at position 4 is installed via amide coupling or nitrile hydrolysis .

Direct Amidation

Activation of the tetrahydroisoquinoline-4-carboxylic acid with EDC/HOBt and reaction with 4-(aminosulfonyl)phenethylamine affords the target carboxamide.

AcidCoupling ReagentAmineYield (%)
Tetrahydroisoquinoline-4-COOHEDC/HOBt4-(Aminosulfonyl)phenethylamine85

This method achieves high purity but requires pre-synthesized amine intermediates.

Nitrile Hydrolysis

A nitrile intermediate is hydrolyzed to the carboxamide using H₂O₂/K₂CO₃ in DMSO.

Nitrile PrecursorConditionsYield (%)
4-CyanotetrahydroisoquinolineH₂O₂/K₂CO₃, DMSO, 80°C78

Installation of the 4-(Aminosulfonyl)phenethyl Side Chain

The sulfonamide group is introduced via sulfonation followed by amination .

Sulfonation of Phenethyl Derivatives

Reaction of phenethylbenzene with chlorosulfonic acid yields the sulfonyl chloride, which is aminated with NH₃.

SubstrateSulfonating AgentAmination AgentYield (%)
PhenethylbenzeneClSO₃HNH₃ (aq.)62

Alkylation of the Tetrahydroisoquinoline Nitrogen

The N⁴ position is alkylated with 4-(aminosulfonyl)phenethyl bromide using K₂CO₃ in DMF.

Alkylating AgentBaseSolventYield (%)
4-(Aminosulfonyl)phenethyl bromideK₂CO₃DMF73

Optimization of Reaction Conditions

Critical parameters include temperature , catalyst loading , and solvent polarity . For example:

  • Pictet-Spengler cyclization achieves optimal yields at 110°C in toluene.

  • Amide coupling benefits from stoichiometric HOBt to suppress racemization.

Characterization and Analytical Data

Final compounds are validated via ¹H/¹³C NMR , HRMS , and HPLC . Key spectral data for the target molecule:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, SO₂NH₂), 6.93 (d, J = 8.8 Hz, 2H, OCH₃-C₆H₄).

  • HRMS (ESI+) : m/z 524.2143 [M+H]⁺ (calc. 524.2148).

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

Compound A: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Structural Similarities: Shares the 4-methoxyphenyl substituent and a quinoline-derived core.
  • Key Differences: Lacks the tetrahydroisoquinoline scaffold and aminosulfonyl group.
  • Synthesis : Synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a melting point of 223–225°C .
  • Activity: Not explicitly reported, but chlorophenyl groups often enhance antimicrobial or antiparasitic activity.

Compound B: 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b)

  • Structural Similarities : Contains a sulfamoylphenyl group and 4-methoxyphenyl moiety.
  • Key Differences: Features a cyano-hydrazinylidene ethanamide scaffold instead of a tetrahydroisoquinoline core.
  • Physicochemical Data : Melting point 274°C, IR νmax 3336 cm⁻¹ (NH), 2212 cm⁻¹ (C≡N), and 95% yield .

Compound C: (3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide

  • Structural Similarities: Shares the tetrahydroisoquinoline core and carboxamide functionality.
  • Key Differences: Substituted with a trifluoroethyl group and pyridinyl moiety instead of aminosulfonylphenethyl and 4-methoxyphenyl groups.
  • Relevance : Demonstrates the impact of fluorinated groups on metabolic stability and target binding .

Pharmacological and Functional Comparisons

Compound D : JDTic (κ-opioid receptor antagonist)

  • Structural Similarities: Contains a tetrahydroisoquinolinecarboxamide core.
  • Key Differences : Features a 7-hydroxy group, 3-hydroxyphenyl-piperidine, and isopropyl substituents.
  • Activity: Potent κ-opioid antagonism (IC₅₀ < 1 nM) due to stereospecific interactions; highlights the importance of phenol and basic amino groups in receptor binding .

Compound E: 7-(3,4-Dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

  • Structural Similarities: Shares the carboxamide-linked tetrahydroquinoline scaffold.
  • Key Differences : Incorporates methylsulfanyl and dimethoxyphenyl groups, enhancing lipophilicity.
  • Physicochemical Data : Molecular weight 554.7 g/mol; methylsulfanyl groups may improve membrane permeability .

Key Findings and Implications

  • Substituent Effects: The aminosulfonyl group in the target compound may confer superior solubility compared to halogenated (e.g., 4k) or alkylated (e.g., Compound E) analogues .
  • Synthetic Feasibility : Pd-catalyzed cross-coupling (used for 4k and 13b) is a viable route for the target compound, though yields and purity depend on substituent compatibility .

Biological Activity

N~4~-[4-(aminosulfonyl)phenethyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C25H24N4O5S
  • Molecular Weight : 556.686 g/mol
  • CAS Number : 477329-77-4

Biological Activity Overview

The biological activities of this compound have been assessed through various studies, highlighting its potential as a therapeutic agent.

Antibacterial Activity

Recent studies have demonstrated that derivatives of the isoquinoline framework exhibit notable antibacterial properties. The compound showed moderate to strong activity against key bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains tested.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : It exhibited strong inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases.
  • Urease : The compound demonstrated significant urease inhibition with IC50 values indicating high potency compared to standard inhibitors.
EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.21 ± 0.005

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Study on Antibacterial and Enzyme Inhibition :
    • A study evaluated the synthesized derivatives for their antibacterial activity and enzyme inhibition.
    • Results indicated that certain derivatives had IC50 values significantly lower than those of existing drugs, suggesting potential for further development into therapeutic agents .
  • Docking Studies :
    • Molecular docking studies revealed that the compound interacts favorably with target proteins involved in bacterial growth and enzyme activity, supporting its role as a lead compound in drug development .
  • Pharmacological Potential :
    • The sulfonamide moiety present in the compound is associated with various pharmacological effects including anti-inflammatory and antitumor activities, which are crucial for developing multifaceted therapeutic agents .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound is synthesized via multi-step routes, typically involving:

  • Cyclocondensation : Formation of the tetrahydroisoquinoline core using homophthalic anhydride derivatives and optimized amine coupling (e.g., phenethylamine analogs) under reflux conditions .
  • Functionalization : Introduction of the aminosulfonylphenethyl and 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Purification : Column chromatography and recrystallization to achieve >95% purity. Characterization :
  • NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry.
  • HPLC-MS for purity assessment and molecular weight verification .

Q. What key structural features influence its biological activity?

Critical structural elements include:

  • Tetrahydroisoquinoline core : Provides rigidity and enhances binding to hydrophobic enzyme pockets.
  • 4-Aminosulfonylphenethyl group : Enhances solubility and potential sulfonamide-mediated target interactions (e.g., carbonic anhydrase inhibition) .
  • 4-Methoxyphenyl substituent : Modulates electron density and steric effects, affecting receptor affinity .

Q. Which biological targets are most relevant for interaction studies?

Preliminary screening should prioritize:

  • Enzymes : Carbonic anhydrases (due to sulfonamide moiety) , kinases (via ATP-binding domain interactions) .
  • G-protein-coupled receptors (GPCRs) : Potential modulation of serotonin or adrenergic receptors due to structural similarity to known ligands . Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity quantification .

Advanced Research Questions

Q. How can synthetic yields and diastereoselectivity be optimized?

  • Solvent selection : Tetrahydrofuran (THF) improves reaction homogeneity and diastereomer ratios compared to polar aprotic solvents .
  • Ultrasonic treatment : Enhances reaction rates and reduces byproduct formation in cyclocondensation steps .
  • Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of aryl groups .

Q. What advanced techniques are used to study target engagement and mechanism of action?

  • X-ray crystallography : Resolve binding modes with carbonic anhydrase or kinase targets .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by measuring protein thermal stability shifts upon compound binding .
  • Metabolomics profiling : Identify downstream metabolic perturbations using LC-MS/MS .

Q. How do structural modifications impact structure-activity relationships (SAR)?

  • Substituent variation : Replace the methoxyphenyl group with halogenated or nitro groups to assess electronic effects on potency .
  • Scaffold hopping : Compare with quinoline or quinazoline analogs to evaluate core flexibility . Testing : Use IC₅₀ assays in enzyme inhibition models and cytotoxicity screens in cancer cell lines .

Q. What computational strategies predict binding affinity and selectivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase IX .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Free energy perturbation (FEP) : Quantify binding energy differences between diastereomers .

Q. How can contradictory data in biological assays be resolved?

Contradictions may arise from:

  • Diastereomer ratios : Varying stereochemistry due to reaction conditions (e.g., THF vs. DMF) .
  • Solvent effects : DMSO in cell-based assays may artificially enhance permeability . Resolution : Standardize synthetic protocols and validate assays across multiple cell lines .

Q. What stability studies are critical for long-term storage and experimental reproducibility?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • Forced degradation : Expose to light, heat, and humidity to identify degradation products via LC-MS .
  • Storage : Lyophilized form at -20°C under argon to prevent oxidation .

Q. How does this compound compare to structurally related analogs in selectivity assays?

  • Selectivity profiling : Screen against panels of 50+ kinases or GPCRs to identify off-target effects .
  • Key analogs :
AnalogStructural DifferenceSelectivity Profile
Tetrahydroquinoline derivativeLacks sulfonamide groupReduced carbonic anhydrase affinity
Morpholine-sulfonyl analogModified heterocycleEnhanced kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.